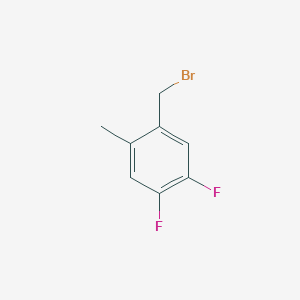

4,5-Difluoro-2-methylbenzyl bromide

Description

BenchChem offers high-quality 4,5-Difluoro-2-methylbenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluoro-2-methylbenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1803813-70-8 |

|---|---|

Molecular Formula |

C8H7BrF2 |

Molecular Weight |

221.04 g/mol |

IUPAC Name |

1-(bromomethyl)-4,5-difluoro-2-methylbenzene |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3 |

InChI Key |

ZVYYXJSCXIAFGS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1CBr)F)F |

Canonical SMILES |

CC1=CC(=C(C=C1CBr)F)F |

Origin of Product |

United States |

Foundational & Exploratory

4,5-Difluoro-2-methylbenzyl bromide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4,5-Difluoro-2-methylbenzyl bromide

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design.[1] Fluorinated motifs can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. 4,5-Difluoro-2-methylbenzyl bromide emerges as a highly valuable, yet specialized, building block for this purpose. This technical guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and development professionals. As a substituted benzyl bromide, its reactivity is centered on the electrophilic benzylic carbon, making it an excellent precursor for introducing the 4,5-difluoro-2-methylbenzyl moiety into a wide array of complex structures.[2]

Physicochemical and Spectroscopic Profile

Precise experimental data for 4,5-Difluoro-2-methylbenzyl bromide is not extensively published. The following data is a combination of predicted values and comparative data from closely related isomers.

Core Chemical Identifiers

| Property | Value |

| Chemical Name | 1-(Bromomethyl)-4,5-difluoro-2-methylbenzene |

| Synonyms | 4,5-Difluoro-2-methylbenzyl bromide; α-Bromo-4,5-difluoro-o-xylene |

| CAS Number | Not explicitly assigned. |

| Molecular Formula | C₈H₇BrF₂ |

| Molecular Weight | 221.04 g/mol |

| InChI Key | (Predicted) Based on isomeric structures. |

Physical Properties (Comparative)

The physical properties are benchmarked against similar difluorobenzyl bromide isomers. These values should be considered estimates.

| Property | Estimated Value / Comparison | Source (Isomer) |

| Appearance | Colorless to light yellow liquid or low-melting solid. | [2][3] |

| Boiling Point | ~65 °C @ 4.5 mmHg | [3] (3,5-Difluorobenzyl bromide) |

| Density | ~1.6 g/mL at 25 °C | [3] (3,5-Difluorobenzyl bromide) |

| Refractive Index | ~1.521 (n20/D) | [3] (3,5-Difluorobenzyl bromide) |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum is expected to show a singlet for the benzylic protons (CH₂) around δ 4.5 ppm. The methyl group (CH₃) protons will appear as a singlet near δ 2.3 ppm. The two aromatic protons will appear as doublets or more complex multiplets in the δ 6.9-7.3 ppm region, showing coupling to each other and to the fluorine atoms.

-

¹³C NMR: The benzylic carbon (CH₂) is expected around δ 32 ppm. The methyl carbon will be near δ 15-20 ppm. The aromatic carbons will resonate between δ 115-150 ppm, with the fluorine-bonded carbons exhibiting large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).

-

¹⁹F NMR: Two distinct signals are expected, showing coupling to each other and to adjacent aromatic protons.

-

Mass Spectrometry (EI): The mass spectrum should display a molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. A prominent peak corresponding to the loss of the bromine atom ([M-Br]⁺) at m/z 141, representing the stable 4,5-difluoro-2-methylbenzyl cation, is expected.

-

Infrared (IR) Spectroscopy: Key vibrational bands are predicted around 3050-3100 cm⁻¹ (Aromatic C-H stretch), 2950-2980 cm⁻¹ (Aliphatic C-H stretch), 1500-1600 cm⁻¹ (Aromatic C=C stretch), 1200-1300 cm⁻¹ (C-F stretch), and 600-700 cm⁻¹ (C-Br stretch). The NIST database includes a gas-phase IR spectrum for the related 2-fluoro-3-methylbenzyl bromide, which can serve as a reference.[4]

Synthesis and Manufacturing

The synthesis of 4,5-Difluoro-2-methylbenzyl bromide typically starts from the corresponding toluene derivative, 4,5-difluoro-2-methyltoluene.

Retrosynthetic Analysis

The logical disconnection for the target molecule traces back to its hydrocarbon precursor, which itself can be built from commercially available materials.

Caption: Retrosynthetic path for the target compound.

Key Synthetic Routes

Route A: Free-Radical Bromination of 4,5-Difluoro-2-methyltoluene

This is the most direct and common method for preparing benzyl bromides.[5] The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic methyl group due to the resonance stabilization of the resulting benzyl radical.

-

Causality: N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine in a laboratory setting. It ensures a low, steady concentration of bromine, which suppresses competitive and undesirable electrophilic aromatic substitution on the electron-rich toluene ring. The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or light (photo-bromination).[6] A more modern, "greener" approach utilizes hydrogen bromide and hydrogen peroxide under photo-irradiation, which avoids stoichiometric waste from NBS and the use of potentially hazardous initiators like AIBN.[6]

Protocol 2.2.1: Example Protocol for Benzylic Bromination with HBr/H₂O₂

This protocol is adapted from a patented method for a similar substrate.[6]

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge 4,5-difluoro-2-methyltoluene (1.0 equiv) and a suitable solvent (e.g., CCl₄ or acetonitrile).

-

Reagent Addition: Add 40% aqueous hydrobromic acid (1.5 equiv).

-

Initiation: While irradiating the mixture with a high-power lamp (e.g., 500W photolamp), begin the dropwise addition of 30% hydrogen peroxide (1.5 equiv) over 30-60 minutes. The HBr and H₂O₂ react in situ to generate the necessary Br₂.[6]

-

Reaction: Maintain the reaction at a gentle reflux for 6-12 hours, monitoring the conversion by GC or TLC.

-

Workup: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash sequentially with a saturated sodium sulfite solution (to quench excess bromine), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel chromatography to yield pure 4,5-Difluoro-2-methylbenzyl bromide.[6]

Chemical Reactivity and Synthetic Applications

The Benzylic Halide as an Electrophile

The synthetic utility of 4,5-Difluoro-2-methylbenzyl bromide stems from the high reactivity of the C-Br bond towards nucleophilic substitution. The benzylic position can stabilize a positive charge through resonance with the aromatic ring, making it susceptible to both SN1 and SN2 reaction pathways.[7][8]

-

SN1 Pathway: Favored by polar protic solvents and weaker nucleophiles. It proceeds through a planar benzylic carbocation intermediate. The fluorine atoms, being electron-withdrawing, slightly destabilize this carbocation compared to a non-fluorinated analogue, but the pathway remains highly accessible.

-

SN2 Pathway: Favored by polar aprotic solvents and strong nucleophiles. This concerted mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[8]

Caption: Competing SN1 and SN2 pathways for benzyl bromides.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for forming new bonds with a variety of nucleophiles.

-

O-Alkylation: Reaction with alcohols or phenols under basic conditions (e.g., NaH, K₂CO₃) yields ethers.

-

N-Alkylation: Primary and secondary amines readily displace the bromide to form the corresponding benzylamines, which are crucial in pharmaceutical synthesis.[9]

-

S-Alkylation: Thiols react efficiently to form thioethers.

-

C-Alkylation: Carbon nucleophiles, such as enolates or organometallic reagents, can be used to form new carbon-carbon bonds.[2]

Protocol 3.2.1: General Procedure for Nucleophilic Substitution with a Phenoxide

This protocol provides a self-validating system for synthesizing a benzyl phenyl ether derivative.

-

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or N₂), dissolve phenol (1.0 equiv) in a dry polar aprotic solvent like DMF or acetonitrile.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portion-wise. The evolution of hydrogen gas serves as a visual confirmation of phenoxide formation. Allow the mixture to stir at room temperature for 30 minutes after gas evolution ceases.

-

Alkylation: Add a solution of 4,5-Difluoro-2-methylbenzyl bromide (1.05 equiv) in the same dry solvent dropwise.

-

Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by TLC. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 2-6 hours.

-

Workup: Cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation. The resulting crude product can be purified by silica gel column chromatography to yield the desired ether.

Handling, Safety, and Storage

Benzyl bromides are hazardous reagents and must be handled with appropriate care. The difluoro-substitution pattern does not mitigate these risks.

Hazard Identification

Based on SDS data for analogous compounds, 4,5-Difluoro-2-methylbenzyl bromide is expected to be corrosive and a lachrymator (a substance that causes tearing).[10][11][12]

Table 3: GHS Hazard Information (Predicted)

| Pictogram | Signal Word | Hazard Statement |

| Danger | H314: Causes severe skin burns and eye damage.[13][14] | |

| Danger | May cause respiratory irritation. Lachrymatory.[10][13] |

Safe Handling Procedures

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[11][15] An eyewash station and safety shower must be immediately accessible.[12][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[11][16]

-

Skin Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat.[10]

-

Respiratory Protection: If there is a risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[11]

-

-

First Aid:

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][12]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11][12]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][11]

-

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[10][11][15] The compound is likely moisture-sensitive; storage under an inert atmosphere (argon or nitrogen) is recommended.[12][15]

-

Incompatible Materials: Keep away from strong oxidizing agents, bases, alcohols, amines, and metals.[10][17] Exposure to these materials can lead to vigorous and exothermic reactions.

Conclusion

4,5-Difluoro-2-methylbenzyl bromide stands as a potent and versatile electrophilic building block for organic synthesis. Its unique substitution pattern offers a strategic tool for introducing a difluorinated moiety, which is of high interest in the fields of medicinal chemistry and materials science. While its synthesis is straightforward via free-radical bromination, its reactivity is dominated by nucleophilic substitution at the benzylic carbon. Due to its hazardous nature as a corrosive lachrymator, strict adherence to safety protocols during handling and storage is paramount. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this valuable reagent into their synthetic programs.

References

-

Organic Syntheses. Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. [Link]

-

PrepChem.com. Synthesis of 2,5-Difluorobenzaldehyde. [Link]

-

PubChemLite. 4,5-difluoro-2-methylbenzaldehyde (C8H6F2O). [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Fluorobenzyl bromide, 97%. [Link]

-

PrepChem.com. Preparation of 2-methylbenzyl bromide. [Link]

-

LookChem. Sale 4,5-Difluoro-2-methylbenzaldehyde,CAS No.128219-81-8. [Link]

-

PubChemLite. 3,4-difluoro-2-methylbenzyl bromide (C8H7BrF2). [Link]

- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

-

Molecules. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]

-

NIST WebBook. 2-Fluoro-3-methylbenzyl bromide. [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

LibreTexts Chemistry. Chapter 8: Nucleophilic substitutions. [Link]

-

MDPI. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]

-

Royal Society of Chemistry. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,5-Difluorobenzyl bromide | 141776-91-2 [chemicalbook.com]

- 4. 2-Fluoro-3-methylbenzyl bromide [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. chemistry.ucsd.edu [chemistry.ucsd.edu]

- 9. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.ca [fishersci.ca]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4,5-Difluoro-2-methylbenzyl bromide

Introduction: The Significance of a Fluorinated Building Block

4,5-Difluoro-2-methylbenzyl bromide is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds and advanced materials. Its unique structure, featuring a difluorinated benzene ring and a reactive benzyl bromide moiety, makes it a valuable building block for introducing a specific fluorinated aromatic group into larger molecules. The precise and accurate characterization of this compound is paramount for ensuring the quality, purity, and identity of starting materials in complex synthetic workflows, particularly in regulated environments like drug development.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities. This guide provides a comprehensive, in-depth framework for the analysis of 4,5-Difluoro-2-methylbenzyl bromide using modern mass spectrometry techniques. It moves beyond a simple recitation of parameters to explain the fundamental principles and expert rationale behind the methodological choices, ensuring a robust and reliable analytical outcome.

Analyte Profile: Physicochemical Considerations

Before delving into the analytical methodology, understanding the key properties of 4,5-Difluoro-2-methylbenzyl bromide is essential for selecting the appropriate MS conditions.

| Property | Value / Description | Rationale for MS Method Development |

| Molecular Formula | C₈H₇BrF₂ | Defines the elemental composition and theoretical mass. |

| Monoisotopic Mass | 219.9700 u (for ⁷⁹Br), 221.9680 u (for ⁸¹Br) | The presence of bromine dictates a characteristic M/M+2 isotopic pattern, a key diagnostic feature.[1] |

| Polarity | Moderately polar to nonpolar | This property strongly influences the choice of ionization source. Techniques suitable for less polar compounds, such as APCI or GC-MS, are favored over ESI.[2] |

| Thermal Stability | Potentially labile | Benzyl bromides can be thermally sensitive. The energy applied during ionization must be carefully controlled to minimize in-source degradation and preserve the molecular ion. |

| Volatility | Moderately volatile | The compound's volatility makes it amenable to techniques that require gas-phase introduction, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Atmospheric Pressure Chemical Ionization (APCI).[3] |

Ionization Source Selection: The Critical First Step

The choice of ionization source is arguably the most critical parameter in developing a successful MS method. The goal is to efficiently convert the neutral analyte into gas-phase ions with minimal unintended fragmentation.

Recommended Technique: Atmospheric Pressure Chemical Ionization (APCI)

For a compound with the profile of 4,5-Difluoro-2-methylbenzyl bromide, Atmospheric Pressure Chemical Ionization (APCI) is the recommended technique for liquid chromatography-mass spectrometry (LC-MS) analysis.[4]

-

Mechanism: APCI uses a heated nebulizer to vaporize the sample and mobile phase. A corona discharge needle then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules in a series of gas-phase reactions.[3]

-

Expertise & Rationale:

-

Compatibility with Polarity: APCI is ideally suited for the analysis of moderately polar to nonpolar compounds that are not easily ionized in solution, a category into which this analyte falls.

-

Volatility Match: The technique is designed for compounds that are sufficiently volatile to be vaporized, matching the properties of our analyte.[3]

-

Soft Ionization: While more energetic than ESI, APCI is still considered a "soft" ionization technique that typically produces a prominent protonated molecule [M+H]⁺, which is essential for molecular weight confirmation.[5]

-

Alternative Technique: Gas Chromatography-Electron Ionization (GC-EI)

If the analyte is sufficiently volatile and thermally stable for gas chromatography, Electron Ionization (EI) is a powerful alternative.

-

Mechanism: In EI, the sample is introduced into a high-vacuum source and bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, M⁺•.[6]

-

Expertise & Rationale:

-

Structural Information: EI is a "hard" ionization technique that induces extensive and reproducible fragmentation.[7] This fragmentation pattern serves as a chemical fingerprint, which is highly valuable for structural confirmation and can be compared against spectral libraries.[6]

-

Robustness: EI is a well-established and highly robust technique for the analysis of volatile and semi-volatile small molecules.[4]

-

Trustworthiness (Self-Validation): A key challenge with EI for this analyte is that the high energy may prevent the observation of the molecular ion. In such cases, a softer ionization technique like Chemical Ionization (CI) can be used in conjunction with GC-MS to confirm the molecular weight.[6][8]

-

Why Electrospray Ionization (ESI) is Less Suitable

Electrospray Ionization (ESI) is generally less effective for this analyte. ESI works best for compounds that are already ionic in solution or are highly polar. 4,5-Difluoro-2-methylbenzyl bromide lacks easily ionizable functional groups, making its efficient ionization by ESI challenging.

Experimental Workflow & Protocol

This section details a step-by-step protocol for the analysis using an LC-APCI-MS/MS system, such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.

Overall Analytical Workflow

The following diagram outlines the complete analytical process from sample preparation to data interpretation.

Caption: High-level workflow for the LC-APCI-MS/MS analysis.

Step-by-Step Protocol

1. Reagent and Sample Preparation:

- Solvents: Use HPLC-grade or LC-MS grade acetonitrile (ACN) and water.

- Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of 4,5-Difluoro-2-methylbenzyl bromide standard and dissolve it in 1.0 mL of ACN.

- Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 (v/v) ACN/water mixture to a final concentration of 1 µg/mL. This concentration is a good starting point for method development.

2. Liquid Chromatography (LC) Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

- Mobile Phase A: Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 2 µL.

- Column Temperature: 40 °C.

- Rationale: A standard reversed-phase method provides good retention and peak shape for this type of molecule. Formic acid is added to promote protonation, aiding in the formation of the [M+H]⁺ ion.

3. Mass Spectrometry (MS) Parameters:

- Ion Source: APCI.

- Polarity: Positive.

- Corona Discharge Current: 4.0 µA.

- Vaporizer Temperature: 400 °C.

- Capillary Voltage: 3.5 kV.

- Sheath Gas (N₂): 40 arbitrary units.

- Aux Gas (N₂): 10 arbitrary units.

- MS1 Full Scan Range: m/z 100-300.

- MS/MS (Product Ion Scan):

- Precursor Ion Selection: Isolate the [M+H]⁺ ions (m/z 220.98 and 222.98).

- Collision Gas: Argon (Ar) at 1.5 mTorr.

- Collision Energy (CE): Ramp from 10 to 40 eV to observe the full fragmentation profile.

- Rationale: The temperatures and gas flows are optimized to ensure efficient desolvation and ionization without causing thermal degradation. A full scan confirms the presence and isotopic pattern of the parent ion, while the product ion scan provides structural confirmation.[9]

Data Interpretation: Expected Spectra and Fragmentation

A successful analysis will yield data that confirms both the molecular weight and the structure of the analyte.

Full Scan (MS1) Spectrum: The Bromine Signature

The most telling feature in the full scan spectrum is the isotopic pattern of the protonated molecule, [M+H]⁺. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[1][10] This results in two distinct peaks separated by 2 m/z units with nearly equal intensity.

| Ion Species | Calculated m/z (for C₈H₈BrF₂⁺) | Expected Intensity Ratio |

| [M(⁷⁹Br)+H]⁺ | 220.9772 | ~100% |

| [M(⁸¹Br)+H]⁺ | 222.9752 | ~98% |

The observation of this 1:1 doublet at m/z ~221 and ~223 is definitive evidence for the presence of a single bromine atom in the molecule.[11]

Tandem MS (MS/MS) Spectrum: Unveiling the Structure

Tandem mass spectrometry (MS/MS) provides irrefutable structural evidence by inducing fragmentation of the isolated parent ion.[12] For benzyl bromides, the most favorable fragmentation pathway is the neutral loss of the bromo group.[13][14]

Proposed Fragmentation Pathway:

Caption: Key fragmentation pathway for protonated 4,5-Difluoro-2-methylbenzyl bromide.

-

Primary Fragmentation: The primary and most abundant fragment ion will result from the neutral loss of hydrogen bromide (HBr) from the protonated molecule. This cleavage of the weak C-Br bond results in the formation of a highly stable benzylic carbocation.

-

Precursor Ion: [C₈H₈BrF₂]⁺ (m/z 221/223)

-

Neutral Loss: HBr (80/82 u)

-

Product Ion: [C₈H₈F₂]⁺ (m/z 141.06)

-

The presence of a strong signal at m/z 141.06 in the MS/MS spectrum is the key diagnostic fragment for confirming the core benzyl structure of the molecule. Further fragmentation at higher collision energies may occur but will be of lower intensity.

Conclusion

This guide outlines a robust and reliable methodology for the mass spectrometric analysis of 4,5-Difluoro-2-methylbenzyl bromide. By selecting the appropriate ionization technique (APCI or EI), carefully optimizing instrument parameters, and understanding the key diagnostic features—namely the characteristic M/M+2 bromine isotopic pattern and the definitive fragmentation pathway involving the loss of HBr—researchers can confidently confirm the identity and purity of this critical synthetic intermediate. This analytical rigor is fundamental to ensuring the success and reproducibility of downstream applications in drug discovery and materials science.

References

-

AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available at: [Link]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Available at: [Link]

-

Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Available at: [Link]

-

Han, F., et al. (2015, December 21). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. PNAS. Available at: [Link]

-

SCION Instruments. (2025, February 25). What are the common ionization methods for GC/MS. Available at: [Link]

-

MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]

-

Shimadzu. (n.d.). Interfaces for LC-MS. Available at: [Link]

-

Save My Exams. (2025, July 4). The M+1 & M+2 Peaks. Available at: [Link]

-

Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Available at: [Link]

-

Bickler, B. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Biotage. Available at: [Link]

-

Sein, L. T., Jr. (2006, December 12). Understanding Isotopic Distributions in Mass Spectrometry. Journal of Chemical Education. Available at: [Link]

-

Niessen, W. M. A. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]

-

Fiveable. (2025, August 15). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Available at: [Link]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]

-

Waters. (n.d.). Common Ionization Methods. Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Available at: [Link]

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. biotage.com [biotage.com]

- 3. Interfaces for LC-MS : Shimadzu (Deutschland) [shimadzu.de]

- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 5. microsaic.com [microsaic.com]

- 6. What are the common ionization methods for GC/MS [scioninstruments.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. waters.com [waters.com]

- 9. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. savemyexams.com [savemyexams.com]

- 12. fiveable.me [fiveable.me]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

Reactivity profile of 4,5-Difluoro-2-methylbenzyl bromide

An In-Depth Technical Guide to the Reactivity Profile of 4,5-Difluoro-2-methylbenzyl bromide

Introduction

4,5-Difluoro-2-methylbenzyl bromide is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the benzene ring, combined with a reactive benzylic bromide, imparts a unique reactivity profile. The introduction of fluorine can substantially modify a molecule's electronic properties, metabolic stability, and binding affinity, making fluorinated compounds valuable as covalent probes and pharmacophores.[1] This guide provides a comprehensive exploration of the synthesis, reactivity, and handling of 4,5-Difluoro-2-methylbenzyl bromide, offering field-proven insights for its effective application in research and development.

Molecular Structure and Physicochemical Properties

The reactivity of 4,5-Difluoro-2-methylbenzyl bromide is dictated by the interplay of its structural components: the benzyl bromide moiety, which is the primary site of reaction, and the ring substituents—two fluorine atoms and a methyl group—that modulate its reactivity.

-

Benzyl Bromide Core : This functional group is inherently reactive towards nucleophilic attack due to the stability of the transition state and the good leaving group nature of the bromide ion.[2]

-

Fluorine Substituents (positions 4 and 5) : As highly electronegative atoms, fluorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack, which can accelerate SN2 reactions.[1][2]

-

Methyl Substituent (position 2) : The ortho-methyl group is an electron-donating group (+I, hyperconjugation). This has two key impacts: it can sterically hinder the approach of nucleophiles to the benzylic carbon, and it can electronically stabilize the formation of a positive charge on the benzylic carbon, which would favor an SN1 pathway.

The overall reactivity is a fine balance between these competing electronic and steric factors. For a primary benzylic halide like this, the SN2 pathway is generally expected to be dominant.

Synthesis and Characterization

The most direct synthetic route to 4,5-Difluoro-2-methylbenzyl bromide is via the free-radical bromination of the corresponding toluene precursor, 3,4-difluoro-2-methyltoluene.

Experimental Protocol: Synthesis of 4,5-Difluoro-2-methylbenzyl bromide

-

Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluoro-2-methyltoluene (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

-

Reaction : Heat the mixture to reflux. The reaction is typically monitored by TLC or GC-MS until the starting material is consumed.

-

Workup : After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4,5-Difluoro-2-methylbenzyl bromide.

Characterization Data Summary

| Technique | Expected Observations |

| ¹H NMR | Singlet for the benzylic CH₂ protons (~4.5 ppm), singlet for the methyl CH₃ protons (~2.3 ppm), and complex multiplets for the aromatic protons. |

| ¹³C NMR | Resonances for the benzylic carbon (~30 ppm), methyl carbon (~15 ppm), and aromatic carbons, showing C-F coupling. |

| ¹⁹F NMR | Two distinct resonances for the two non-equivalent fluorine atoms. |

| Mass Spec | Molecular ion peak corresponding to the isotopic pattern of bromine. |

Reactivity Profile I: Nucleophilic Substitution Reactions

As a primary benzylic halide, 4,5-Difluoro-2-methylbenzyl bromide readily undergoes nucleophilic substitution, predominantly via an SN2 mechanism. The electron-withdrawing fluorine atoms enhance the electrophilicity of the benzylic carbon, promoting attack by a wide range of nucleophiles.

Workflow for Nucleophilic Substitution

Caption: SN2 reaction mechanism with an amine.

Typical Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Solvent | Typical Product |

| Amine | Benzylamine | DMF, CH₃CN | N-Benzyl-1-(4,5-difluoro-2-methylphenyl)methanamine |

| Alcohol/Alkoxide | Sodium methoxide | Methanol | 1-(Methoxymethyl)-4,5-difluoro-2-methylbenzene |

| Thiol/Thiolate | Sodium thiophenoxide | Ethanol | Benzyl(4,5-difluoro-2-methylbenzyl)sulfane |

| Cyanide | Sodium cyanide | DMSO | 2-(4,5-Difluoro-2-methylphenyl)acetonitrile |

| Azide | Sodium azide | Acetone/H₂O | 1-(Azidomethyl)-4,5-difluoro-2-methylbenzene |

Protocol: Synthesis of N-((4,5-difluoro-2-methylphenyl)methyl)aniline

-

Preparation : In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-Difluoro-2-methylbenzyl bromide (1.0 eq) in a polar aprotic solvent like DMF.

-

Addition : Add aniline (1.1 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) to the solution. The base scavenges the HBr formed during the reaction.

-

Reaction : Stir the mixture at room temperature. Monitor the reaction's progress by TLC.

-

Quenching & Extraction : Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography to yield the desired secondary amine.

Reactivity Profile II: Organometallic Applications

The carbon-bromine bond in 4,5-Difluoro-2-methylbenzyl bromide allows for the formation of highly useful organometallic reagents.

Grignard Reagent Formation

The reaction with magnesium metal in an ether solvent yields the corresponding Grignard reagent, a powerful carbon nucleophile.

Challenges :

-

Initiation : The reaction can sometimes be difficult to start due to a passivating oxide layer on the magnesium. [3]Activation with iodine or 1,2-dibromoethane is common.

-

Wurtz Coupling : A significant side reaction is the coupling of the newly formed Grignard reagent with the starting benzyl bromide. [4]This can be minimized by slow addition of the bromide to a suspension of magnesium, keeping the bromide concentration low.

Protocol: Preparation of (4,5-Difluoro-2-methylbenzyl)magnesium bromide

-

Setup : Flame-dry a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.

-

Activation : Add a small crystal of iodine.

-

Initiation : Add a small portion of a solution of 4,5-Difluoro-2-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. Gentle warming may be required to initiate the reaction, indicated by bubble formation and the disappearance of the iodine color.

-

Addition : Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion : After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-black solution of the Grignard reagent should be used immediately.

Grignard Reagent Formation Workflow

Caption: Workflow for Grignard reagent synthesis.

Organolithium Reagent Formation

Organolithium reagents can be prepared, typically through lithium-halogen exchange with an alkyllithium reagent like n-BuLi or t-BuLi, although direct reaction with lithium metal is also possible. [5][6]These reagents are even stronger bases and nucleophiles than their Grignard counterparts. [6][7] Considerations :

-

Extreme Reactivity : Organolithium reagents are highly reactive and often pyrophoric. They react vigorously with water, alcohols, and other protic sources.

-

Low Temperatures : Reactions are usually conducted at very low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.

Stability and Safe Handling

Substituted benzyl bromides are potent lachrymators and require careful handling in a well-ventilated fume hood.

Safety Precautions

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [8][9]* Handling : Avoid inhalation of vapors and contact with skin and eyes. [8]Use in a chemical fume hood is mandatory.

-

Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (argon or nitrogen). [9][10]It is sensitive to moisture and light.

-

Incompatible Materials : Avoid contact with strong bases, oxidizing agents, amines, and alcohols. [8][9]

Conclusion

4,5-Difluoro-2-methylbenzyl bromide is a versatile reagent whose reactivity is governed by the electronic and steric effects of its ring substituents. Its propensity for SN2 reactions makes it an excellent electrophile for introducing the 4,5-difluoro-2-methylbenzyl moiety into a wide array of molecules. Furthermore, its ability to form highly reactive organometallic intermediates like Grignard and organolithium reagents opens up avenues for complex carbon-carbon bond formations. A thorough understanding of its reactivity profile, coupled with strict adherence to safety protocols, is essential for leveraging the full potential of this valuable synthetic building block.

References

- A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide in Nucleophilic Substitution Rea - Benchchem.

- Nucleophilic Substitution in Alkyl Bromides - CSIR NET LIFE SCIENCE COACHING.

- Ch 11 : Nucleophilic substitution of benzylic halides - Department of Chemistry.

- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF - ResearchG

- Organolithium reagent.

- Benzyl-Bromide - Safety D

- SAFETY D

- Organolithium reagents.

- SAFETY D

- An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems - Benchchem.

- Organolithium reagent - Wikipedia.

- Grignard Reagents.

- Benzyl bromide - Synquest Labs.

- Grignard reagent - Wikipedia.

- grignard reagents - Chemguide.

- Grignard-reagent formation in Multi-product facilities ‒ not an easy task! - Schnyderchemsafety.

- Selectivity of Grignard reagent formation – from semi-b

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. resources.saylor.org [resources.saylor.org]

- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 7. homepages.bluffton.edu [homepages.bluffton.edu]

- 8. westliberty.edu [westliberty.edu]

- 9. synquestlabs.com [synquestlabs.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Electronic Effects of Fluorine Substituents in Benzyl Bromides: A Mechanistic and Synthetic Perspective

Abstract

The substitution of fluorine onto an aromatic ring introduces profound and often counterintuitive electronic effects that significantly alter chemical reactivity. This guide provides a comprehensive analysis of the electronic influence of fluorine substituents on the reactivity of benzyl bromides, a cornerstone system for studying nucleophilic substitution mechanisms. We will dissect the delicate balance between fluorine's powerful inductive electron withdrawal and its capacity for resonance electron donation. This exploration will cover the mechanistic implications for both S({N})1 and S({N})2 reaction pathways, the quantitative assessment of these effects using Hammett relationships, and the practical application of this knowledge in fields such as medicinal chemistry. Detailed experimental protocols and data visualizations are provided to offer both theoretical understanding and practical guidance for researchers, scientists, and drug development professionals.

Introduction: The Dichotomy of Fluorine's Electronic Nature

Benzyl bromide and its derivatives serve as exemplary substrates for investigating the mechanisms of nucleophilic substitution reactions. The reaction pathway can pivot between a stepwise S({N})1 mechanism, proceeding through a resonance-stabilized benzylic carbocation, and a concerted S({N})2 mechanism.[1] The introduction of a substituent onto the aromatic ring can dramatically influence which pathway is favored and the overall reaction rate.

Fluorine, the most electronegative element, is unique in this context. It exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework, which deactivates the aromatic ring.[2] However, its lone pair electrons can participate in resonance, donating electron density into the pi-system (+R effect), particularly at the ortho and para positions.[2][3] This dualistic nature—strong induction pulling electron density away and weaker resonance pushing it back—creates a complex electronic landscape that is highly dependent on the fluorine atom's position. Understanding this interplay is critical for predicting and controlling the reactivity of the benzylic C-Br bond.

The Inductive vs. Resonance Tug-of-War

The net electronic effect of a fluorine substituent is a vector sum of its inductive and resonance contributions.

-

Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached. This effect propagates through the sigma bonds of the benzene ring, decreasing in strength with distance. This effect, in isolation, destabilizes any positive charge buildup on the ring or at the benzylic position.[2]

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density is only effective at the ortho and para positions.[2] For a developing positive charge at the benzylic carbon (as in an S(_{N})1 transition state), this +R effect from a para- or ortho-fluorine can provide stabilization. No such resonance stabilization is possible from the meta position.

Crucially, for fluorine, the inductive effect generally outweighs the resonance effect in terms of overall ring activation.[2][4] This is why fluorobenzene is less reactive than benzene towards electrophilic aromatic substitution. However, the resonance effect still dictates the regioselectivity, directing incoming electrophiles to the ortho and para positions.[2] This same conflict governs the reactivity of the benzylic position.

Caption: Inductive (-I) vs. Resonance (+R) effects in a p-fluorobenzyl system.

Mechanistic Implications for Nucleophilic Substitution

The position of the fluorine atom dictates its influence on the transition states of S({N})1 and S({N})2 reactions, thereby controlling the reaction mechanism and rate.

The S(_{N})1 Pathway and Carbocation Stability

The rate-determining step of the S(_{N})1 reaction is the formation of the benzylic carbocation. Therefore, any substituent that stabilizes this intermediate will accelerate the reaction.

-

para-Fluoro Substituent: The carbocation is directly conjugated with the para position. Here, the electron-donating +R effect of fluorine can help delocalize and stabilize the positive charge.[5] However, the strong -I effect works in opposition, destabilizing the cation. For fluorine, these effects are finely balanced, and the net result can be context-dependent, though often leading to a slight rate retardation compared to the unsubstituted benzyl bromide.

-

meta-Fluoro Substituent: From the meta position, there is no possibility of resonance donation to the benzylic carbon. Only the powerful -I effect operates, which strongly withdraws electron density and significantly destabilizes the benzylic carbocation. This leads to a dramatic decrease in the S(_{N})1 reaction rate.

-

ortho-Fluoro Substituent: The ortho position presents a complex scenario involving both -I and +R effects, similar to the para position, but also potential steric hindrance and direct field effects.

Computational studies have been instrumental in dissecting these effects, showing that while fluorine substitution generally destabilizes benzylic carbocations relative to methyl groups, p-π back-bonding from fluorine can provide stabilization if it is located at a position bearing a significant partial positive charge.[5]

The S(_{N})2 Pathway

In the S(_{N})2 mechanism, a nucleophile attacks the benzylic carbon at the same time the bromide leaving group departs. This reaction is sensitive to both the electrophilicity of the carbon center and steric hindrance.

-

Electron-withdrawing fluorine atoms increase the electrophilicity of the benzylic carbon, which should, in principle, enhance the rate of nucleophilic attack.[1]

-

However, S({N})2 reactions on benzyl systems often have transition states with significant charge delocalization into the ring, giving them some S({N})1 character. For substituents that are strongly electron-withdrawing by induction (like a meta-fluoro group), the destabilization of this partial positive charge can slow the reaction.

-

Studies on the solvolysis of substituted benzyl halides often show a mechanistic crossover. Substrates with electron-donating groups tend to react via an S({N})1 mechanism, while those with electron-withdrawing groups favor the S({N})2 pathway.[6][7] Fluorinated benzyl bromides often fall within this borderline region, making their behavior highly sensitive to solvent and reaction conditions.

Caption: Comparison of SN1 (via carbocation) and SN2 (concerted) pathways.

Quantitative Analysis: Kinetics and Hammett Plots

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool for quantifying the electronic effects of substituents on reaction rates.[8]

-

σ (Sigma): The substituent constant, which quantifies the electronic effect of a substituent. The standard σ values are based on the ionization of benzoic acid. For reactions involving direct resonance with the reaction center, such as S(_{N})1 solvolysis of benzyl bromides, the σ⁺ scale is often more appropriate.

-

ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to substituent effects. A negative ρ value indicates that a positive charge is developing in the transition state (as in an S({N})1 reaction), and the reaction is accelerated by electron-donating groups. A small or positive ρ value is more characteristic of an S({N})2 mechanism.[9]

Hammett plots for the solvolysis of substituted benzyl halides are often curved.[6] The region for electron-donating groups typically shows a steep negative slope (large negative ρ), indicative of an S({N})1 mechanism. As substituents become more electron-withdrawing, the plot curves upwards, transitioning to a region with a much shallower slope, which signifies a change in mechanism to S({N})2.[6][10] Fluorobenzyl bromides are key compounds for probing the transition region of this plot.

| Substituent (X) | σ({meta}) | σ({para}) | σ(_{para})⁺ | Relative Solvolysis Rate (p-X-benzyl tosylate in 80% acetone) |

| -OCH₃ | 0.12 | -0.27 | -0.78 | 4000 |

| -CH₃ | -0.07 | -0.17 | -0.31 | 35 |

| -F | 0.34 | 0.06 | -0.07 | 1.15 |

| -H | 0 | 0 | 0 | 1.00 |

| -Cl | 0.37 | 0.23 | 0.11 | 0.75 |

| -NO₂ | 0.71 | 0.78 | 0.79 | 0.00008 |

Data compiled from various sources for illustrative purposes.

The data show that a para-fluoro substituent has a σ⁺ value of -0.07, indicating it is very weakly electron-donating via resonance to a developing positive charge, resulting in a solvolysis rate very similar to the unsubstituted compound. In contrast, the meta-fluoro substituent, with a σ(_{meta}) of +0.34, is strongly deactivating.

Experimental Protocols & Characterization

Protocol: Kinetic Study of Benzyl Bromide Solvolysis

This protocol outlines a method for determining the first-order rate constant (k) for the solvolysis of a fluorinated benzyl bromide in an aqueous ethanol solution. The reaction produces HBr, and its progress can be monitored by titrating the acid produced over time.[11]

Materials:

-

Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide)

-

Solvent: 80% Ethanol / 20% Water (v/v)

-

Acetone (for stock solution)

-

Standardized NaOH solution (~0.02 M)

-

Bromothymol blue indicator

-

Constant temperature water bath (e.g., 25.0 °C)

-

Erlenmeyer flasks, pipettes, burette

Procedure:

-

Preparation: Prepare a stock solution of the benzyl bromide in a small amount of acetone (~0.1 M). Place 50.0 mL of the 80% ethanol/water solvent in a 125 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator.

-

Equilibration: Place the flask containing the solvent and a separate sealed vial of the benzyl bromide stock solution into the constant temperature water bath for at least 15 minutes to allow thermal equilibrium.

-

Initiation (t=0): Using a pipette, rapidly inject a known volume (e.g., 1.00 mL) of the benzyl bromide stock solution into the solvent flask. Start a timer immediately. Swirl vigorously to ensure complete mixing.

-

Titration: The solution will be acidic (yellow). Immediately begin titrating with the standardized NaOH solution. The goal is to add base to keep the solution at the blue-green endpoint of the indicator.

-

Data Collection: Record the volume of NaOH added at regular time intervals (e.g., every 2-5 minutes). Continue until the reaction is ~70-80% complete.

-

Infinity Point (t=∞): To determine the total amount of HBr produced, loosely cap the flask and heat it in a warm water bath (~60 °C) for 1 hour to drive the reaction to completion. Cool the flask back to the reaction temperature and titrate to the final endpoint. This gives V(_{∞}).[11]

-

Analysis: The first-order rate constant, k, is determined by plotting ln(V({∞}) - V({t})) versus time (t). The slope of the resulting line is equal to -k.

Caption: Workflow for a kinetic solvolysis experiment.

Characterization via ¹⁹F NMR Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique for probing the electronic environment of fluorine-containing molecules.[12] The chemical shift of the ¹⁹F nucleus is highly responsive to changes in electron density.

-

Probing Mechanism: By monitoring a reaction in real-time using ¹⁹F NMR, one can observe the disappearance of the starting material's fluorine signal and the appearance of the product's signal.[13][14] The chemical shift can provide evidence for the formation of intermediates.

-

Substituent Effects: The ¹⁹F chemical shift of a series of substituted fluorobenzenes correlates well with Hammett parameters, providing a direct spectroscopic measure of the electronic effects being transmitted to the fluorine atom.

Applications in Medicinal Chemistry and Drug Development

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[15][16] The electronic effects discussed here are directly relevant to this field.

-

Metabolic Stability: Aromatic rings are often sites of oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can block this pathway, as the C-F bond is much stronger than a C-H bond and resistant to enzymatic attack.[17][18] This can significantly improve a drug's half-life and bioavailability.

-

Modulating pKa: The strong inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[17] This is used to tune a molecule's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target binding.

-

Binding Affinity: Fluorine can alter the electronic properties of a molecule, influencing its ability to participate in hydrogen bonding or other non-covalent interactions with its biological target.[16][19] This can lead to enhanced binding affinity and potency.

The fluorinated benzyl moiety is a common structural motif, and understanding its intrinsic reactivity is crucial for designing stable, effective, and safe therapeutic agents.[1]

Conclusion

The electronic effects of fluorine substituents in benzyl bromides present a classic case study in physical organic chemistry, beautifully illustrating the competitive interplay between inductive and resonance effects. The reactivity and mechanistic fate of these compounds are exquisitely sensitive to the position of the fluorine atom. A meta-fluorine is strongly deactivating due to its pure inductive effect, slowing both S({N})1 and S({N})2 reactions. Conversely, a para-fluorine exhibits a more nuanced behavior, where its destabilizing inductive effect is partially offset by a stabilizing resonance effect, leading to reactivity that is often close to the parent unsubstituted system. This detailed understanding, quantified by kinetic studies and Hammett analysis, not only deepens our fundamental knowledge of reaction mechanisms but also provides a rational basis for the strategic use of fluorine in the design of functional molecules, particularly in the realm of drug discovery.

References

-

Benchchem. An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems.

-

Xiong, Y., et al. Fluorine in drug discovery: Role, design and case studies. Future Drug Discovery.

-

Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry. PubMed.

-

Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.

-

Horan, A. J., & Sigman, M. S. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.

-

Maji, D., et al. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. PMC.

-

Jerina, D. M., et al. A Computational Study of Carbocations from Oxidized Metabolites of Dibenzo[a,h]acridine and Their Fluorinated and Methylated Derivatives. ACS Publications.

-

Martin. Competing resonance and inductive effects in a substituted benzene. Chemistry Stack Exchange.

-

Maji, D., et al. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. ACS Publications.

-

Richard, J. P., et al. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC.

-

Vaitla, C., et al. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher.

-

Li, W-J., et al. One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. ScienceDirect.

-

Pearson+. Explain why fluorobenzene is more reactive than chlorobenzene tow.... Study Prep.

-

University of California, Santa Cruz. Experiment 8 — Kinetics of SN1 Solvolysis. Chemistry Department.

-

Chemistry Stack Exchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Stack Exchange.

-

Pittelkow, M., et al. Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Royal Society of Chemistry.

-

Moodie, R. B. The kinetics and mechanisms of organic reactions in liquid ammonia. Faraday Discussions.

-

University of Calgary. Applications of Hammett Equation: Substituent and Reaction Constants. Chemistry LibreTexts.

-

Chemistry LibreTexts. An Explanation of Substituent Effects. LibreTexts.

-

Béguin, C., & Gout-Mallaret, E. Temperature dependence of 19F chemical shifts in substituted benzyl fluorides. Semantic Scholar.

-

Samos, Z., et al. Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. ResearchGate.

-

Hansch, C., et al. The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society.

-

Li, L., et al. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.

-

Theochem @ Mercer University. KINETIC INVESTIGATION OF UNIMOLECULAR SOLVOLYSIS. Mercer University.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

-

Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.

-

Richard Research Group. Formation and Stability of Carbocations. University at Buffalo.

-

Beilstein Journal of Organic Chemistry. Benzylic C(sp3)–H fluorination. Beilstein-Institut.

-

Burley, R. E. M. A KINETIC STUDY OF THE SOLVOLYSIS OF SOME DIPHENYLMETHYL CHLORIDES. University of British Columbia.

-

Chemistry World. Quantum chemical analysis uncovers previously overlooked contributor to carbocation stability trend. Royal Society of Chemistry.

-

Wikipedia. Hammett equation. Wikipedia.

-

Cobb, S. L., & Murphy, C. D. 19F NMR as a tool in chemical biology. PMC.

-

Kim, S., et al. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. PMC.

-

Richard, J. P., et al. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate.

-

Dolbier Jr, W. R. Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate.

-

Stanford University. Utilizing 19F NMR - Mechanistic Analysis & Catalytic Optimization of Celecoxib & Mavacoxib Synthesis. Department of Chemistry & Biochemistry.

-

Bentley, T. W., & Llewellyn, G. Intramolecular Nucleophilic Assistance in the Solvolyses of Benzyl Derivatives: Solvolyses of O-nitrobenzyl Bromide and Tosylate. Scilit.

-

Anunomah, M. A., et al. Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry.

-

ResearchGate. Hammett plots for activation of benzyl bromides by Co(i) complex.... ResearchGate.

-

Roy, R. K., et al. Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. CSIRO Publishing.

-

Doubtnut. (a) Give the order of rectivity towards S_(N^(1)) solvolysis of the following : (i) Benzyl chloride (ii) p - Allen. Doubtnut.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.viu.ca [web.viu.ca]

- 7. researchgate.net [researchgate.net]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. The kinetics and mechanisms of organic reactions in liquid ammonia - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. amherst.edu [amherst.edu]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. magritek.com [magritek.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pharmacyjournal.org [pharmacyjournal.org]

- 16. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for 4,5-Difluoro-2-methylbenzyl Bromide: A Versatile Fluorinated Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated building blocks are indispensable tools for the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Among the diverse array of fluorinated synthons, substituted benzyl bromides serve as valuable electrophilic partners for the introduction of fluorinated arylmethyl motifs. This guide focuses on 4,5-Difluoro-2-methylbenzyl bromide , a building block with a distinct substitution pattern that offers unique possibilities for structural modification and modulation of molecular properties. The presence of two fluorine atoms on the benzene ring, combined with a methyl group, creates a specific electronic and steric environment that can be strategically exploited in the synthesis of complex target molecules.

This document provides a comprehensive overview of the properties, reactivity, and synthetic applications of 4,5-Difluoro-2-methylbenzyl bromide. It is designed to serve as a practical resource for researchers, offering detailed protocols for key transformations and insights into the rationale behind experimental choices.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

Data Presentation: Physicochemical Properties of 4,5-Difluoro-2-methylbenzyl Bromide and Related Analogues

| Property | 4,5-Difluoro-2-methylbenzyl bromide | 2,4-Difluorobenzyl bromide[2] | 4-Fluoro-2-methylbenzyl bromide[3] |

| Molecular Formula | C₈H₇BrF₂ | C₇H₅BrF₂ | C₈H₈BrF |

| Molecular Weight | 221.04 g/mol | 207.02 g/mol | 203.05 g/mol |

| Appearance | Not available | White or colorless to light yellow powder to lump to clear liquid | Not available |

| Melting Point | Not available | 18 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Density | Not available | 1.63 g/cm³ | Not available |

| CAS Number | Not Found | 23915-07-3 | 862539-91-1 |

Safety and Handling:

Substituted benzyl bromides are generally classified as lachrymators and are corrosive. They can cause severe skin burns and eye damage. It is imperative to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. For skin contact, wash off immediately with soap and plenty of water.

Core Reactivity and Mechanistic Considerations

The primary reactivity of 4,5-Difluoro-2-methylbenzyl bromide is centered around the benzylic carbon, which is susceptible to nucleophilic attack, leading to the displacement of the bromide leaving group. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Key Features Influencing Reactivity:

-

Benzylic Position: The carbon atom attached to the bromine is benzylic, meaning it is adjacent to the aromatic ring. This position is inherently activated towards nucleophilic substitution due to the ability of the benzene ring to stabilize the transition state through conjugation.

-

Good Leaving Group: Bromide is an excellent leaving group, facilitating the nucleophilic substitution reaction.

-

Fluorine Substituents: The two electron-withdrawing fluorine atoms on the aromatic ring can influence the electrophilicity of the benzylic carbon, potentially increasing its reactivity towards nucleophiles.

-

Methyl Group: The methyl group at the ortho position can exert a minor steric effect, which may influence the approach of bulky nucleophiles.

Synthetic Protocols and Experimental Workflows

The versatility of 4,5-Difluoro-2-methylbenzyl bromide as a building block is demonstrated by its utility in forming a variety of chemical bonds. Below are detailed protocols for common and synthetically valuable transformations.

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust and widely used method for the formation of ethers. It involves the reaction of an alkoxide with a suitable electrophile, such as an alkyl halide.

Experimental Protocol: Synthesis of a 4,5-Difluoro-2-methylbenzyl Ether

-

Materials:

-

Alcohol (e.g., phenol, benzyl alcohol, or an aliphatic alcohol) (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

4,5-Difluoro-2-methylbenzyl bromide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 4,5-Difluoro-2-methylbenzyl bromide in a small amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial as sodium hydride reacts violently with water.

-

Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the more nucleophilic alkoxide.

-

Solvent: DMF and THF are polar aprotic solvents that are suitable for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.

-

Work-up: The aqueous work-up is necessary to quench the excess base and remove the inorganic byproducts.

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2: N-Alkylation of Amines

The introduction of a benzyl group onto a nitrogen atom is a common transformation in the synthesis of pharmaceuticals and other biologically active molecules.

Experimental Protocol: Synthesis of a 4,5-Difluoro-2-methylbenzylamine

-

Materials:

-

Primary or secondary amine (1.0 eq)

-

4,5-Difluoro-2-methylbenzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Acetonitrile or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a round-bottom flask, add the amine, potassium carbonate, and acetonitrile.

-

Stir the suspension at room temperature.

-

Add 4,5-Difluoro-2-methylbenzyl bromide to the mixture.

-

Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Causality Behind Experimental Choices:

-

Base: A mild inorganic base like potassium carbonate or a non-nucleophilic organic base like DIPEA is used to neutralize the hydrobromic acid (HBr) that is formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Acetonitrile and DMF are suitable polar aprotic solvents for this type of SN2 reaction.

-

Temperature: Heating is often necessary to increase the reaction rate, especially with less reactive amines.

Caption: Workflow for N-Alkylation of Amines.

Applications in Synthesis: A Gateway to Novel Molecules

The strategic placement of the difluoro and methyl groups on the benzyl moiety of 4,5-Difluoro-2-methylbenzyl bromide makes it a valuable precursor for the synthesis of a wide range of target molecules with potential applications in medicinal chemistry and agrochemical research.

The general synthetic utility of this building block can be visualized as follows:

Caption: Synthetic pathways and potential applications of 4,5-Difluoro-2-methylbenzyl bromide.

Conclusion

4,5-Difluoro-2-methylbenzyl bromide represents a valuable, albeit currently under-documented, fluorinated building block for organic synthesis. Its unique substitution pattern offers chemists a powerful tool for introducing a difluoro-methyl-benzyl moiety into a wide range of molecules. The protocols and insights provided in this guide are intended to facilitate the exploration of its synthetic potential and accelerate the discovery of new chemical entities with desirable properties for applications in drug discovery, agrochemical development, and materials science. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe utilization in the laboratory.

References

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-2,4-difluorobenzene. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-fluoro-2-methylbenzene. Retrieved February 18, 2026, from [Link]

Sources

Protocol for SN2 reaction with 4,5-Difluoro-2-methylbenzyl bromide

Application Note: Optimized Protocols for 4,5-Difluoro-2-methylbenzyl bromide

Abstract

This technical guide outlines the optimized protocols for performing

Chemical Analysis & Mechanistic Insight

Substrate Properties[1][2]

-

Compound: 4,5-Difluoro-2-methylbenzyl bromide

-

Role: Electrophile (Alkylating Agent)

-

Key Features:

-

Benzylic Bromide: Highly reactive leaving group (

) activated by the aromatic ring. -

4,5-Difluoro Motif: Induces electron withdrawal (

-induction), increasing the electrophilicity of the benzylic carbon ( -

2-Methyl Group (The "Ortho Effect"): This is the critical process variable. The methyl group at the C2 position creates steric bulk proximal to the reaction center. While not fully blocking the trajectory of the incoming nucleophile, it raises the activation energy (

) for the

-

Reaction Mechanism ( )

The reaction proceeds via a concerted bimolecular substitution. The nucleophile (Nu) attacks the

Critical Consideration: The ortho-methyl group forces the transition state into a specific conformation to minimize steric clash. Consequently, "soft" nucleophiles (like azides or thiols) or unhindered amines react efficiently, while bulky nucleophiles (e.g., tert-butylamine) may suffer significant rate retardation.

Figure 1: Mechanistic pathway highlighting the transition state where the 2-methyl group exerts steric influence.

Safety Directives (Critical)

Hazard Class: Lachrymator / Corrosive Benzylic bromides are potent tear agents. They react with moisture in mucous membranes to release hydrobromic acid (HBr).

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or ethanol/amine mixture ready. All glassware contacting the bromide should be rinsed with this solution before removal from the hood to quench residues.

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Master Protocol: Synthesis of 4,5-Difluoro-2-methylbenzyl Azide

This protocol uses Sodium Azide (

Reagents & Equipment

-

Substrate: 4,5-Difluoro-2-methylbenzyl bromide (1.0 equiv)

-

Nucleophile: Sodium Azide (1.2 – 1.5 equiv)

-

Solvent: DMF (N,N-Dimethylformamide), Anhydrous.

-

Note: DMSO is faster but harder to remove during workup. DMF is the optimal balance.

-

-

Temperature: Ambient (

) to

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon. -

Why: Although

is not strictly moisture sensitive, water can compete as a nucleophile (hydrolysis) to form the benzyl alcohol impurity.

-

-

Solvation:

-

Dissolve 4,5-Difluoro-2-methylbenzyl bromide (1.0 eq) in anhydrous DMF (

concentration). -

Example: For

of bromide (

-

-

Nucleophile Addition:

-

Add Sodium Azide (

) in a single portion. -

Observation:

is only partially soluble in DMF. The reaction will appear as a suspension. This is normal.

-

-

Reaction:

-

Stir vigorously at Room Temperature for 2–4 hours.

-

Monitoring: Spot TLC (Hexanes/EtOAc 8:2). The bromide (high

) should disappear; the azide (slightly lower -

Optimization: If conversion is

after 2 hours, warm to

-

-

Workup (Quench & Extraction):

-

Dilute the reaction mixture with Water (

reaction volume) and Ethyl Acetate or Diethyl Ether . -